[(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is a complex organic compound known for its significant role in various chemical and biological processes. This compound is characterized by its multiple acetyl groups and oxan-2-yl structure, making it a valuable intermediate in synthetic chemistry and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The process begins with the selection of a suitable starting material, often a sugar derivative, which undergoes a series of acetylation reactions. The reaction conditions usually involve the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid to facilitate the acetylation process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the acetylation reactions. The final product is purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: [(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding the corresponding hydroxyl derivatives.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized products.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base solutions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution.
Major Products Formed:
Hydrolysis: Produces hydroxyl derivatives.
Oxidation: Yields carboxylic acids or ketones.
Substitution: Results in the formation of new acetylated derivatives with different functional groups.
Scientific Research Applications
[(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed acetylation reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of [(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetyl groups can be transferred to other molecules through enzymatic or chemical processes, influencing various biochemical pathways. The compound’s ability to undergo hydrolysis and oxidation reactions also plays a role in its biological activity.
Comparison with Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl acetate
- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
Uniqueness: [(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is unique due to its multiple acetyl groups, which enhance its reactivity and versatility in chemical synthesis. Its structure allows for various modifications, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
13964-14-2 |
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Molecular Formula |
C17H24O11 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[(2S,3S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O11/c1-8(18)23-6-13-15(25-10(3)20)17(27-12(5)22)16(26-11(4)21)14(28-13)7-24-9(2)19/h13-17H,6-7H2,1-5H3/t13-,14+,15-,16+,17? |
InChI Key |
NSESSVVOVAHLTQ-SJJOOFSGSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C([C@H]([C@@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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